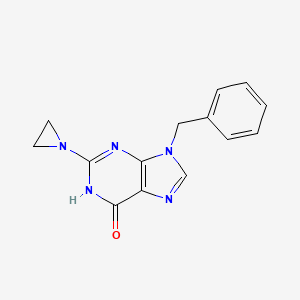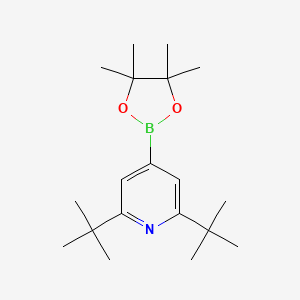
(1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine: is an organic compound with the molecular formula C9H11BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the second position, and a cyclopropylmethanamine group is attached at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the second position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation. This involves the reaction of the brominated pyridine with a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, under basic conditions.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through nucleophilic substitution, where the bromine atom is replaced by an amine group using reagents such as ammonia (NH3) or an amine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can also undergo reduction reactions, where the bromine atom is reduced to form a hydrogen atom. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxyl (OH), thiol (SH), or alkyl groups. Common reagents include sodium hydroxide (NaOH) and thiourea.
Major Products Formed:
Oxidation: Imines, nitriles
Reduction: Hydrogen-substituted derivatives
Substitution: Hydroxyl, thiol, or alkyl-substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: The compound can be incorporated into polymers and materials to impart specific properties such as thermal stability and conductivity.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Biological Probes: It can be used as a probe in biological studies to investigate the function and interaction of biomolecules.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets in pests and weeds.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The cyclopropylmethanamine group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.
Comparación Con Compuestos Similares
- (1-(2-Chloropyridin-3-YL)cyclopropyl)methanamine
- (1-(2-Fluoropyridin-3-YL)cyclopropyl)methanamine
- (1-(2-Iodopyridin-3-YL)cyclopropyl)methanamine
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) can significantly influence the compound’s reactivity, stability, and biological activity. Bromine, being larger and more polarizable, can form stronger halogen bonds compared to chlorine and fluorine.
- Cyclopropyl Group: The cyclopropyl group imparts unique steric and electronic properties, enhancing the compound’s interaction with molecular targets. This makes (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine distinct from other pyridine derivatives without the cyclopropyl group.
Propiedades
Fórmula molecular |
C9H11BrN2 |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
[1-(2-bromopyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H11BrN2/c10-8-7(2-1-5-12-8)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2 |
Clave InChI |
DLNFRDVSDGHBDN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN)C2=C(N=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


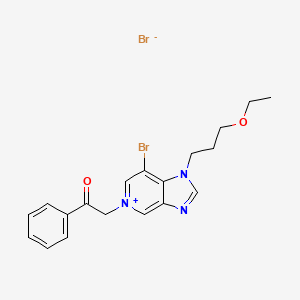
![1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12639769.png)
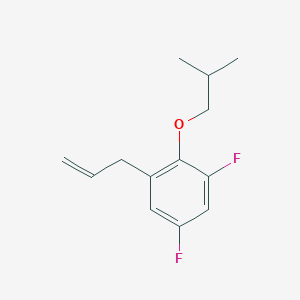
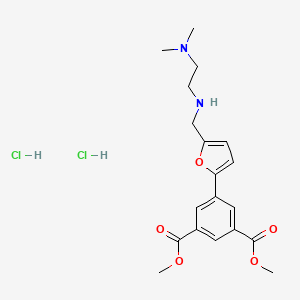
![(E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate](/img/structure/B12639794.png)

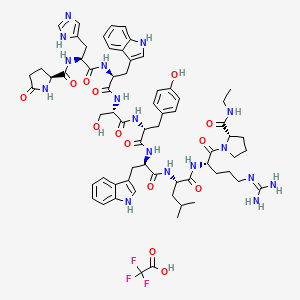
![N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639804.png)
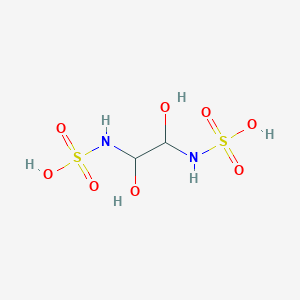
![1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one](/img/structure/B12639828.png)

![methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine](/img/structure/B12639840.png)
